3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound with a unique structure that combines elements of chromene and cycloheptane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the cycloheptane ring: This step involves the formation of a seven-membered ring through a series of cyclization and reduction reactions.
Attachment of the 4-methoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Materials Science: Its unique structure could make it useful in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Research: The compound could be used as a tool to study various biological processes, particularly those involving chromene derivatives.
Mechanism of Action
The mechanism by which 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-6-one: This compound lacks the cycloheptane ring, making it structurally simpler.
4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one: This compound lacks the 4-methoxyphenyl and oxoethoxy groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one lies in its combination of a chromene core with a cycloheptane ring and additional functional groups. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C24H24O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C24H24O5/c1-15-22(28-14-21(25)16-8-10-17(27-2)11-9-16)13-12-19-18-6-4-3-5-7-20(18)24(26)29-23(15)19/h8-13H,3-7,14H2,1-2H3 |
InChI Key |
NJUAHEQKPFNLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.